N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine
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Overview
Description
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine is an organic compound that features a pyrrolidine ring attached to a benzene-1,4-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine typically involves the reaction of N-methyl-1,4-phenylenediamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to a biological effect. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-diethyl-N4-(2-(pyrrolidin-1-yl)ethyl)benzene-1,4-diamine
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring can also impart distinct stereochemical properties, enhancing its potential as a versatile scaffold in drug design.
Properties
CAS No. |
1082407-58-6 |
---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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